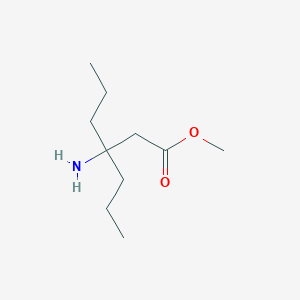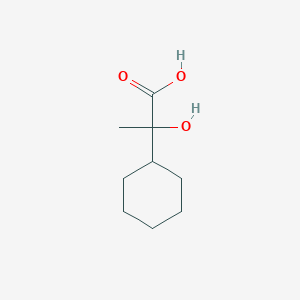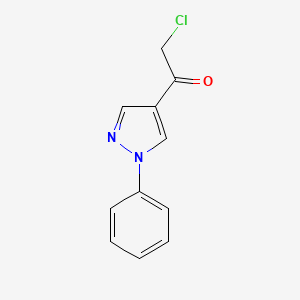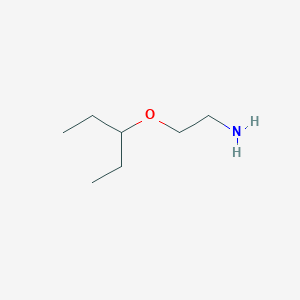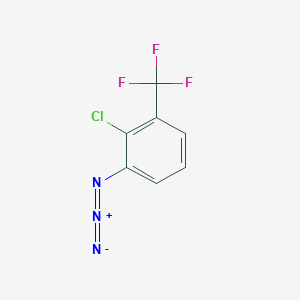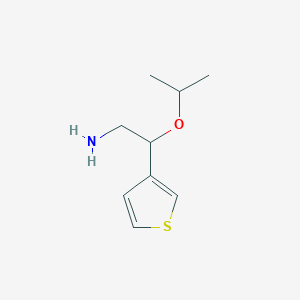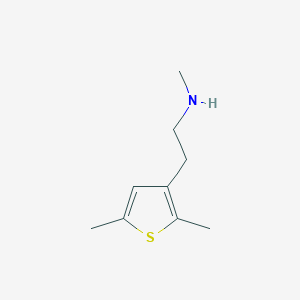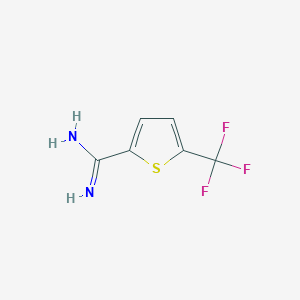
5-(Trifluoromethyl)thiophene-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trifluoromethyl)thiophene-2-carboximidamide is an organic compound with the molecular formula C6H5F3N2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trifluoromethyl group at the 5-position and a carboximidamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-(Trifluoromethyl)thiophene-2-carboxylic acid with appropriate reagents to form the carboximidamide derivative . The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for 5-(Trifluoromethyl)thiophene-2-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)thiophene-2-carboximidamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines[5][5].
Scientific Research Applications
5-(Trifluoromethyl)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)thiophene-2-carboximidamide involves its interaction with specific molecular targets. For instance, as an inhibitor of neuronal nitric oxide synthase, the compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition can reduce the production of nitric oxide, which is implicated in various pathological conditions . The molecular pathways involved include the modulation of nitric oxide signaling, which plays a role in neurotransmission, vasodilation, and immune response .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)thiophene-2-carboxylic acid: This compound is structurally similar but lacks the carboximidamide group.
2,5-Bis(trifluoromethyl)thiophene: This compound contains two trifluoromethyl groups and is used in the synthesis of various fluorinated thiophene derivatives.
Uniqueness
5-(Trifluoromethyl)thiophene-2-carboximidamide is unique due to the presence of both the trifluoromethyl and carboximidamide groups, which confer distinct chemical and biological properties. Its ability to act as a selective inhibitor of neuronal nitric oxide synthase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
Properties
CAS No. |
1260663-11-3 |
|---|---|
Molecular Formula |
C6H5F3N2S |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(trifluoromethyl)thiophene-2-carboximidamide |
InChI |
InChI=1S/C6H5F3N2S/c7-6(8,9)4-2-1-3(12-4)5(10)11/h1-2H,(H3,10,11) |
InChI Key |
XKVMMOZZCWGHSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C(F)(F)F)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


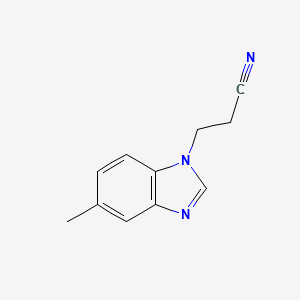
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
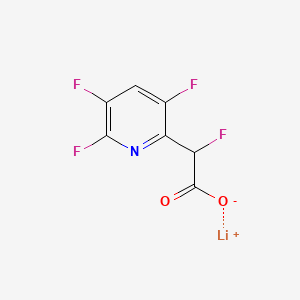
![5-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic acid](/img/structure/B13621676.png)
![2-[2-Fluoro-3-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13621684.png)

